molecular formula C7H7N3O2 B3001046 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine CAS No. 926217-23-4

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine

Cat. No. B3001046
CAS RN: 926217-23-4
M. Wt: 165.152
InChI Key: ARTFFTWINUSOTC-UHFFFAOYSA-N
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Description

The compound 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various commercial agrochemicals and drugs. The 2-methyl-3-furyl substituent is a characteristic feature of many bioactive compounds, and its incorporation into the 1,3,4-oxadiazole core could potentially enhance biological activity or confer new properties .

Synthesis Analysis

The synthesis of 2-furyl-5-(substituted)-1,3,4-oxadiazoles, which are closely related to the compound of interest, has been achieved through microwave irradiation of 2-furoic acid and ethanol followed by hydrazinolysis with hydrazine hydrate. The final step involves the reaction of furan-2-acid hydrazide with an appropriate carboxylic acid in the presence of phosphorous oxychloride . Although the specific synthesis of this compound is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied. For instance, the crystal structure of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters. The structure exhibited intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers . These structural insights are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

1,3,4-Oxadiazoles can participate in various chemical reactions. For example, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions produced 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. The reaction conditions and the nature of the substituents significantly influence the outcome of such reactions . These findings suggest that the chemical reactivity of this compound could also be explored under various conditions to yield novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and π-interactions can affect the compound's density, as seen in the energetic material precursor mentioned earlier, which had a density of 1.617 g·cm⁻³ . The impact sensitivity and friction sensitivity of such compounds are also important physical properties that have been measured, providing insight into their stability and safety in handling .

Scientific Research Applications

Carcinogenicity of 5-Nitrofurans and Related Compounds

A study investigated the carcinogenicity of several 5-nitrofurans, including compounds similar to 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine. These compounds were found to induce a range of tumors in rats, suggesting their potential carcinogenic nature (Cohen et al., 1975).

Synthesis and Biological Activities

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Research on the synthesis of 1,3,4-oxadiazoles, including those related to this compound, highlights their potential in creating new compounds with biological and phytoeffectorial activity (Jedlovská & Gavláková, 1994).

Antimicrobial and Antioxidant Activities

A study synthesized a series of derivatives related to this compound and evaluated their antimicrobial and antioxidant activities, finding some compounds with promising properties (Saundane et al., 2013).

Synthesis of Furan Compounds with Antibacterial Activity

Research on the synthesis of 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles, related to the compound , found strong antibacterial activity against Staphylococcus aureus (Hirao et al., 1971).

Miscellaneous Applications

Synthesis and Crystal Structure

A study on a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, focused on its synthesis and characterization, including crystal structure analysis (Zhu et al., 2021).

properties

IUPAC Name

5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTFFTWINUSOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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